Diflucortolone valerate

Overview

Description

Diflucortolone 21-valerate is a potent topical corticosteroid used primarily in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties . It is commonly prescribed for the treatment of various inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . The compound is known for its ability to reduce swelling, itching, and redness, providing symptomatic relief to patients .

Mechanism of Action

Target of Action

Diflucortolone valerate primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . Lipocortins play a crucial role in the inflammatory response by controlling the biosynthesis of prostaglandins and leukotrienes .

Mode of Action

This compound performs its action by inducing lipocortins . This induction sequentially inhibits the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the release of arachidonic acid, this compound prevents the formation of pro-inflammatory mediators. This action results in a decrease in inflammation and itching, common symptoms of conditions like eczema, seborrheic eczema, lichen planus, and psoriasis .

Pharmacokinetics

The half-life of diflucortolone is approximately in the range of 4 to 5 hours , while the half-life of 3H-diflucortolone valerate is approximately 9 hours . Diflucortolone gets rapidly eliminated and the metabolites produced are the latest in getting eliminated from the body .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of inflammation and itching . This is achieved through the suppression of the formation, release, and activity of endogenous chemical inflammatory mediators . Clinically, this translates to the symptomatic treatment of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .

Action Environment

This compound is a topical corticosteroid, meaning it is applied directly to the skin . Its action, efficacy, and stability can be influenced by environmental factors such as the condition of the skin (e.g., broken or intact skin), the specific location of application, and the presence of occlusive dressings . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether and slightly soluble in methyl alcohol .

Biochemical Analysis

Biochemical Properties

Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Cellular Effects

This compound is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .

Metabolic Pathways

The metabolism of this compound is done in the liver where it is very rapidly degraded . After 5 minutes of administration of this compound in a dose of 1mg, there is a concentration of intact this compound in plasma of 6-8 ng/ml .

Transport and Distribution

Less than 1% of the administered dose of this compound reaches systemic circulation . In order to exert its functions, this compound has to distribute into the living epidermis and upper dermis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diflucortolone 21-valerate is synthesized through a multi-step process involving the esterification of diflucortolone with valeric acid The final step involves the reaction of diflucortolone with valeric acid chloride in the presence of a base to form the valerate ester .

Industrial Production Methods: Industrial production of diflucortolone 21-valerate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically recrystallized from solvents such as ethyl acetate and ether to obtain a pure crystalline form .

Chemical Reactions Analysis

Types of Reactions: Diflucortolone 21-valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of potency and efficacy.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various diflucortolone derivatives, each with unique pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Diflucortolone 21-valerate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of corticosteroids.

Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions.

Medicine: It is extensively studied for its efficacy in treating dermatological disorders and its potential side effects.

Industry: The compound is used in the formulation of topical creams and ointments for commercial use

Comparison with Similar Compounds

- Hydrocortamate (hydrocortisone diethylaminoacetate)

- Etiprednol dicloacetate (etiprednol dichloroacetate)

- Prednicarbate (prednisolone ethylcarbonate propionate)

- Pregnenolone succinate (pregnenolone hemisuccinate)

- Icometasone enbutate (icometasone butyrate acetate)

- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)

- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)

- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)

Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .

Properties

IUPAC Name |

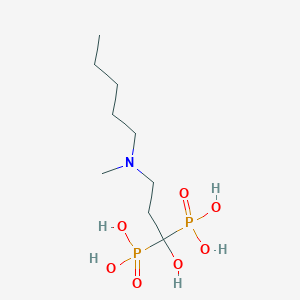

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIUUAMYGBVSD-YTFFSALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048598 | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59198-70-8 | |

| Record name | Diflucortolone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflucortolone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUCORTOLONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diflucortolone valerate exert its anti-inflammatory effects?

A1: While the precise mechanism of action isn't fully elucidated in the provided research, this compound, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []

Q2: Does this compound influence vasoconstriction in the skin?

A2: Yes, research indicates that this compound demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.

Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of this compound?

A3: Research suggests that different formulations of this compound (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []

Q4: Are there strategies to enhance the stability or delivery of this compound?

A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of this compound. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []

Q5: What is known about the percutaneous absorption of this compound?

A5: Studies indicate that percutaneous absorption of this compound is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []

Q6: Are there any studies comparing the potency of this compound to other corticosteroids?

A6: Several studies have investigated the relative potency of this compound. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []

Q7: What is the safety profile of this compound?

A7: While generally considered safe for topical use, this compound, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []

Q8: Which dermatological conditions have shown positive responses to this compound treatment?

A8: Research indicates that this compound effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]

Q9: Are there any comparative studies evaluating the efficacy of this compound against other treatment options?

A9: Yes, several studies have compared this compound to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.